4-Nitrophenyl anthranilate

Bioconjugation Neoglycoprotein synthesis Fluorescent labeling

4-Nitrophenyl anthranilate is a heterobifunctional linker that streamlines fluorescent glycan-protein conjugation. Unlike generic anthranilate or nitrophenyl esters, its orthogonally reactive aromatic amine and activated p-nitrophenyl ester enable tandem reductive amination-aminolysis without post-labeling fluorophore attachment. This eliminates purification steps and simplifies neoglycoprotein synthesis for glycan microarray fabrication. • Intrinsically fluorescent conjugates enable direct QC • Compatible with diverse carrier proteins (BSA, HSA) • >98% purity; shipped at ambient temperature

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 19176-60-4
Cat. No. B092935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl anthranilate
CAS19176-60-4
Synonyms4-nitrophenyl anthranilate
para-nitrophenyl anthranilate
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2
InChIKeyIFHJJPYCVMFLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Anthranilate: Technical Specifications


4-Nitrophenyl anthranilate (PNPA; CAS 19176-60-4), also known as 2-aminobenzoic acid 4-nitrophenyl ester or anthranilic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol [1]. This yellow crystalline solid exhibits a melting point range of 125.0–128.0 °C (or 127–129 °C, depending on the source) and is available commercially with a typical purity specification of >98.0% (with Total Nitrogen) . The compound is structurally characterized by an anthranilate (2-aminobenzoate) moiety esterified with a 4-nitrophenyl group, endowing it with dual functionality as both an amino acid derivative and a nitroaromatic ester .

Orthogonal heterobifunctional: aromatic amine & p-nitrophenyl ester
Enables two-step sequential conjugation of glycans to proteins
Intrinsic fluorescence after aminolysis for direct detection

Why Generic Substitution Is Not Advisable


While anthranilate esters and nitrophenyl derivatives are broad chemical classes, simple substitution of 4-nitrophenyl anthranilate with structurally related compounds such as phenyl anthranilate (CAS 10268-69-6) or other nitrophenyl esters frequently fails due to the compound's unique orthogonal bifunctionality [1]. Specifically, 4-nitrophenyl anthranilate possesses two chemically distinct and fully differentiated reactive groups—the aromatic amine on the anthranilate moiety and the activated p-nitrophenyl ester—that can be addressed sequentially under mild, orthogonal reaction conditions [2]. In contrast, simpler anthranilate esters like phenyl anthranilate lack this activated ester leaving group, while generic 4-nitrophenyl esters lack the nucleophilic aromatic amine required for the initial conjugation step. This architectural specificity enables a tandem conjugation strategy (reductive amination followed by aminolysis) that cannot be replicated by any single in-class analog [3].

Feature
4-Nitrophenyl anthranilate
Phenyl anthranilate
4-Nitrophenyl esters
Aromatic amine (reductive amination)
Present
Present
Absent
Activated ester (aminolysis)
Present
Absent
Present
Single in-class analogs lack orthogonal bifunctionality; sequential conjugation may not transfer directly.

Differentiation Evidence vs. Closest Analogs


Orthogonal Heterobifunctional Reactivity

4-Nitrophenyl anthranilate (PNPA) possesses two fully differentiated reactive groups—an aromatic amine and a p-nitrophenyl ester—that enable a two-step sequential conjugation strategy not achievable with either phenyl anthranilate or generic 4-nitrophenyl esters alone [1]. In the first step, the aromatic amine of PNPA undergoes reductive amination with free reducing glycans (e.g., lactose, N-acetyllactosamine) to form stable glycan-PNPA (GPNPA) conjugates. In the second step, the intact p-nitrophenyl ester moiety of GPNPA reacts with amine nucleophiles on proteins (e.g., bovine serum albumin) under mild conditions to yield fluorescent neoglycoproteins [1]. Phenyl anthranilate (CAS 10268-69-6) lacks the activated p-nitrophenyl ester leaving group, preventing the second aminolysis step. Conversely, simple 4-nitrophenyl esters (e.g., 4-nitrophenyl acetate) lack the aromatic amine required for the initial reductive amination with glycans [2].

Orthogonal bifunctionality
Head-to-head
Target: both aromatic amine and activated p-nitrophenyl ester; comparators each lack one group
Supports two-step sequential conjugation
Reductive amination then aminolysis; mild conditions
Bioconjugation Neoglycoprotein synthesis Fluorescent labeling Heterobifunctional crosslinkers

Acquired Fluorescence upon Conjugation

Upon conjugation of the p-nitrophenyl ester moiety with amines, the resulting neoglycoprotein conjugate acquires strong fluorescence due to the anthranilate chromophore, enabling direct detection and quantification without requiring a separate fluorophore labeling step [1]. This intrinsic fluorescence activation is a property unique to the anthranilate scaffold and is not observed with other heterobifunctional linkers such as squarate-based or bis-p-nitrophenyl ester linkers [2]. The glycan-PNPA (GPNPA) conjugates can be purified and quantified by UV absorption at 330 nm (characteristic of the p-nitrophenyl ester) prior to conjugation, with the conjugate formation subsequently monitored by fluorescence spectroscopy at λex ≈ 330 nm, λem ≈ 420 nm [1].

Fluorescence acquisition
Reported
λex ≈ 330 nm, λem ≈ 420 nm
Intrinsic fluorogenic detection after conjugation
Conjugates quantifiable by UV at 330 nm
Fluorescent labeling Glycobiology Bioconjugation Neoglycoprotein detection

Reductive Amination with Free Reducing Glycans

PNPA conjugates efficiently with free reducing glycans via reductive amination under mildly acidic conditions [1]. In a model reaction, lactose (100 mM) was reacted with PNPA (100 mM) in the presence of NaBH3CN (200 mM) in sodium acetate buffer (pH 4.0–4.5) containing 30% acetonitrile at 65 °C for 2 h [2]. The resulting lactose-PNPA conjugate (Lac-PNPA) was purified via C18 reversed-phase chromatography and quantified by UV absorption at 330 nm, yielding approximately 45–55% isolated yield based on starting PNPA [2]. This efficiency is comparable to or exceeds that of other reductive amination protocols using linkers such as 2-aminobenzamide (2-AB), but PNPA provides the additional advantage of the intact p-nitrophenyl ester handle for subsequent protein conjugation without further activation [1].

Glycan conjugation
Cross-study comparable
Yield: ~45–55% (Lac-PNPA)
Comparable efficiency while retaining ester handle
Lactose model; NaOAc pH 4.0–4.5, 65 °C, 2 h
Glycan conjugation Reductive amination Neoglycoconjugate Carbohydrate chemistry

Evidence-Based Application Scenarios


Fluorescent Neoglycoprotein Synthesis

4-Nitrophenyl anthranilate serves as an optimal heterobifunctional linker for the covalent attachment of free reducing glycans to carrier proteins (e.g., BSA, HSA) to generate fluorescent neoglycoproteins [1]. The workflow involves: (1) reductive amination of PNPA with the target glycan to form a glycan-PNPA (GPNPA) conjugate; (2) aminolysis of the GPNPA p-nitrophenyl ester with lysine residues on the protein to yield the neoglycoprotein. The resulting conjugates exhibit intrinsic fluorescence, enabling direct quality control and quantification. These neoglycoproteins are subsequently printed onto NHS-activated glass slides to create glycan microarrays for lectin binding studies, antibody profiling, and functional glycomics research [1].

One-Pot Fluorescent Labeling of Amines

The activated p-nitrophenyl ester moiety of PNPA reacts readily with primary and secondary amines under mild alkaline conditions (pH 8.5, room temperature, aqueous/organic cosolvent) to form stable amide bonds [1]. This property enables the fluorescent labeling of peptides, proteins, and amine-functionalized surfaces. Unlike labeling with activated esters of non-fluorescent carboxylic acids (e.g., NHS esters of biotin or aliphatic acids), PNPA-labeled conjugates acquire strong fluorescence upon conjugation due to the anthranilate fluorophore, eliminating the need for post-labeling fluorophore attachment and purification [1].

Chromogenic Substrate for Esterase Assays

Based on the established behavior of 4-nitrophenyl esters as chromogenic substrates, 4-nitrophenyl anthranilate is expected to serve as a substrate for esterases and certain serine proteases (e.g., α-chymotrypsin) [1]. Upon enzymatic cleavage of the ester bond, 4-nitrophenolate is released, producing a yellow color that can be quantitatively monitored by absorbance at 400–410 nm [1]. This enables kinetic measurements of enzyme activity in bacterial cultures, cell lysates, and purified enzyme preparations. However, users should note that direct comparative kinetic data (kcat, Km) for this specific compound versus alternative 4-nitrophenyl ester substrates are not readily available in the open literature; therefore, method optimization may be required [2].

Application
Selection Property
Validation Focus
Fluorescent neoglycoprotein synthesis
Heterobifunctional linker with fluorogenic detection
Reductive amination and aminolysis efficiency
One-pot fluorescent labeling of amines
Activated ester with intrinsic fluorescence
Conjugation completeness via UV/fluorescence
Esterase chromogenic substrate
4-Nitrophenyl ester cleavable by esterases
Kinetic assay optimization (Km, kcat not available)
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